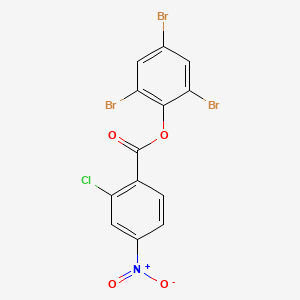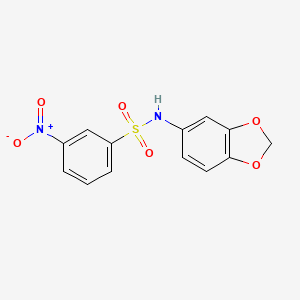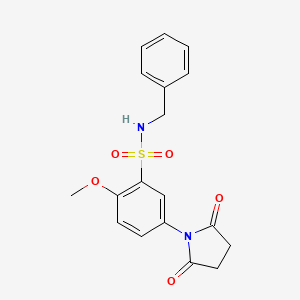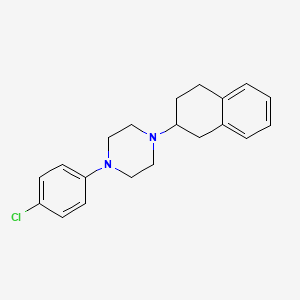![molecular formula C23H16BrNO4 B4883154 3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Übersicht
Beschreibung
3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BMK-1 and has been studied extensively for its ability to inhibit the growth of cancer cells. In
Wirkmechanismus
BMK-1 works by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these enzymes, BMK-1 can disrupt the signaling pathways that are involved in cell growth and division, leading to the inhibition of cancer cell growth. BMK-1 has also been shown to induce apoptosis in cancer cells, which is another mechanism by which it can inhibit cancer cell growth.
Biochemical and Physiological Effects
BMK-1 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which can lead to the inhibition of cancer cell growth. BMK-1 has also been shown to induce apoptosis in cancer cells, which is another mechanism by which it can inhibit cancer cell growth. In addition to its anti-cancer properties, BMK-1 has also been studied for its potential anti-inflammatory and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMK-1 is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a promising candidate for further study as a potential anti-cancer agent. However, one limitation of BMK-1 is that it has not yet been studied extensively in vivo, and its potential toxicity and side effects are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on BMK-1. One area of interest is the potential use of BMK-1 as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of BMK-1 in vivo, as well as its potential for use in combination with other anti-cancer agents. Another area of interest is the potential use of BMK-1 as an anti-inflammatory or anti-viral agent. Further studies are needed to determine the mechanisms by which BMK-1 exerts its anti-inflammatory and anti-viral effects, as well as its potential for use in the treatment of inflammatory and viral diseases.
Wissenschaftliche Forschungsanwendungen
BMK-1 has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BMK-1 has also been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways and are often overactive in cancer cells. In addition to its anti-cancer properties, BMK-1 has also been studied for its potential anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-[4-(2-oxochromen-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4/c1-28-21-11-8-16(13-19(21)24)22(26)25-17-9-6-14(7-10-17)18-12-15-4-2-3-5-20(15)29-23(18)27/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFNUNHXEGLFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B4883109.png)
![5-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4883117.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
